molecular formula C8H12N2O6 B12777456 [(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate CAS No. 81786-24-5

[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate

Cat. No.: B12777456
CAS No.: 81786-24-5
M. Wt: 232.19 g/mol
InChI Key: JAWMUYPGNOTFSM-RULNZFCNSA-N
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Description

[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate is a complex organic compound with a unique structure that includes a furan ring system and a nitrate group

Properties

CAS No.

81786-24-5

Molecular Formula

C8H12N2O6

Molecular Weight

232.19 g/mol

IUPAC Name

[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate

InChI

InChI=1S/C8H12N2O6/c1-4(11)9-5-2-14-8-6(16-10(12)13)3-15-7(5)8/h5-8H,2-3H2,1H3,(H,9,11)/t5-,6-,7+,8+/m0/s1

InChI Key

JAWMUYPGNOTFSM-RULNZFCNSA-N

Isomeric SMILES

CC(=O)N[C@H]1CO[C@H]2[C@@H]1OC[C@@H]2O[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1COC2C1OCC2O[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate typically involves multiple steps, starting from readily available precursors

    Formation of the Furan Ring System: This step involves the cyclization of suitable precursors under acidic or basic conditions to form the furan ring.

    Introduction of the Acetamido Group: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Nitration: The final step involves the nitration of the compound using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of [(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that [(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate may exhibit several biological activities:

  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines. A study published in the Journal of Medicinal Chemistry noted a reduction in inflammatory markers when treated with related hexahydrofurofuran derivatives.
  • Antimicrobial Properties : Research has shown that derivatives of hexahydrofuro compounds possess antimicrobial activity against various pathogens. This suggests that the compound may disrupt bacterial cell walls effectively.
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective benefits through modulation of neurotransmitter systems. This could open avenues for research into treatments for neurodegenerative diseases.

Case Study 1: Anti-inflammatory Effects

A detailed study evaluated the anti-inflammatory properties of hexahydrofurofuran derivatives. The results indicated that these compounds significantly reduced levels of inflammatory mediators in vitro. This suggests that [(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate could be developed into therapeutic agents for inflammatory diseases.

Case Study 2: Antimicrobial Activity

Research conducted by Pharmaceutical Sciences highlighted the antimicrobial efficacy of structurally similar compounds against both Gram-positive and Gram-negative bacteria. The ability of these compounds to disrupt bacterial membranes points to their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of [(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate involves its interaction with specific molecular targets and pathways. The nitrate group can release nitric oxide (NO), which is a potent vasodilator. This property makes the compound of interest in the treatment of cardiovascular conditions. The acetamido group may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate can be compared with other similar compounds such as:

    Isosorbide Dinitrate: Another nitrate-containing compound used in cardiovascular therapy.

    Nitroglycerin: A well-known nitrate used for its vasodilatory effects.

    Isosorbide Mononitrate: Similar in structure but with different pharmacokinetic properties.

The uniqueness of [(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate lies in its specific structural features and the combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Biological Activity

The compound [(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate , known for its unique structural characteristics and stereochemistry, has garnered attention in the field of medicinal chemistry. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a hexahydrofuro framework with an acetamido group and a nitrate moiety. Its molecular formula is C8H12N2O6C_8H_{12}N_2O_6, and it possesses a complex stereochemistry that influences its biological interactions.

PropertyValue
Molecular FormulaC₈H₁₂N₂O₆
Molecular Weight204.19 g/mol
CAS Number81786-24-5
SMILESCC(=O)NC1COC2C1OCC2ON+[O-]

Mechanisms of Biological Activity

The biological activity of [(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate is primarily attributed to its ability to modulate various biochemical pathways:

  • Nitric Oxide Release : The nitrate group can release nitric oxide (NO), which is crucial for vasodilation and cardiovascular health. This mechanism is similar to that of other nitrate-based compounds used in treating angina and heart failure.
  • Enzymatic Interactions : The acetamido group may enhance the compound's interaction with specific enzymes or receptors in the body. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators.

Research Findings

Recent studies have explored the pharmacological effects of this compound:

Case Study 1: Cardiovascular Effects

A study published in Journal of Medicinal Chemistry evaluated the vasodilatory effects of various nitrate compounds. The findings indicated that compounds structurally similar to [(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate exhibited significant vasodilatory activity in isolated rat aorta models. The mechanism was linked to increased NO production leading to relaxation of vascular smooth muscle cells .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results showed that it exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To better understand the biological activity of [(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate in relation to other known compounds in the same class:

Compound NameBiological ActivityReference
Isosorbide MononitrateVasodilator; used in angina treatment
NitroglycerinRapid vasodilator; acute angina relief
[(3S)-Hydroxyhexahydrofuro[3,2-b]furan-6-yl] nitratePotential anti-inflammatory effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing [(3S,3aR,6S,6aS)-3-acetamido-...] nitrate, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves nitration of the parent hexahydrofurofuran scaffold using nitric acid or mixed anhydrides under controlled temperatures (0–5°C). Stereochemical control is achieved via chiral starting materials (e.g., isosorbide derivatives) or asymmetric catalysis. Purification via flash chromatography (silica gel, CH₂Cl₂/acetone/HCOOH 85:15:1) or recrystallization ensures enantiomeric purity. Characterization requires chiral HPLC and ¹H/¹³C NMR to confirm stereochemistry .

Q. How should researchers handle stability and storage challenges for this nitrate ester?

  • Methodological Answer : The compound is thermally unstable and may explode under rapid heating or mechanical shock . Storage at 2–8°C in airtight, light-resistant containers is critical. Differential scanning calorimetry (DSC) at 10°C/min heating/cooling ramps can identify decomposition thresholds. Avoid solvents like DMSO if prolonged storage is required, as hydrolysis risks exist .

Q. What analytical techniques are optimal for characterizing this compound and its metabolites?

  • Methodological Answer :

TechniqueApplicationExample Conditions
¹H/¹³C NMRStructural confirmationDMSO-d₆, 400–600 MHz
HPLC-MSPurity assessmentC18 column, 0.1% formic acid in H₂O/MeCN gradient
IR SpectroscopyFunctional group analysisKBr pellet, 400–4000 cm⁻¹
X-ray crystallographyAbsolute stereochemistrySingle crystals grown in EtOH/water

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3S vs. 3R configurations) impact biological activity in preclinical models?

  • Methodological Answer : Comparative studies using enantiomeric pairs (e.g., 3S,3aR vs. 3R,3aS) require in vitro assays (e.g., vasodilation in aortic rings) and in vivo pharmacokinetics (plasma half-life, metabolite profiling via LC-MS/MS). For example, the 3S configuration in isosorbide mononitrate shows 2–3x higher bioavailability than its enantiomer .

Q. What experimental designs address contradictions in solubility data across literature sources?

  • Methodological Answer : Discrepancies in solubility (e.g., "freely soluble in chloroform" vs. "practically insoluble in water" ) can arise from polymorphic forms. Researchers should:

  • Perform dynamic light scattering (DLS) to assess particle size in suspension.
  • Use standardized shake-flask methods with saturated solutions equilibrated for 24–48 hrs.
  • Validate results via cross-laboratory reproducibility studies.

Q. How can in vivo studies be optimized to evaluate nitrate tolerance and redox-mediated side effects?

  • Methodological Answer :

  • Animal Models : Use hypertensive rats with implanted telemetry devices to monitor real-time hemodynamic responses.
  • Biomarkers : Measure plasma cGMP (via ELISA) and oxidative stress markers (e.g., malondialdehyde) pre/post dosing.
  • Dosing Regimens : Intermittent dosing (e.g., 12-hr drug-free intervals) mitigates tolerance. Compare with continuous infusion .

Data Contradiction Analysis

Q. Conflicting reports on metabolic pathways: How to resolve discrepancies between in vitro and in vivo metabolite profiles?

  • Methodological Answer :

  • In Vitro : Use hepatic microsomes (human/rat) with NADPH cofactors to identify primary Phase I metabolites.
  • In Vivo : Conduct radiolabeled (¹⁴C) studies in rodents, with bile and urine collection over 72 hrs.
  • Discrepancy Resolution : Differences often arise from extrahepatic metabolism (e.g., gut microbiota). Metagenomic sequencing of fecal samples can clarify .

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